Potassium (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
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Overview
Description
Potassium ®-5-(tert-butoxycarbonyl)-5-azaspiro[24]heptane-6-carboxylic acid is a compound that features a spirocyclic structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ®-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This reaction is typically carried out at room temperature to ensure the selective protection of the amine group.
Formation of the Potassium Salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide (KOH) to form the potassium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Potassium ®-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid can undergo various types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Amide Formation: The carboxylic acid group can react with amines to form amides, which are important intermediates in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles depending on the desired substitution.
Amide Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Major Products Formed
Deprotection: Removal of the Boc group results in the formation of the free amine.
Substitution: Formation of substituted derivatives with different functional groups.
Amide Formation: Formation of amide bonds, leading to peptide or other amide-containing compounds.
Scientific Research Applications
Potassium ®-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the preparation of spirocyclic compounds and peptides.
Medicinal Chemistry: The unique structure of the compound makes it a valuable intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium ®-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Potassium ®-5-azaspiro[2.4]heptane-6-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
Potassium ®-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxamide:
Uniqueness
Potassium ®-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its combination of a spirocyclic structure and a Boc protecting group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
potassium;(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBJJTWUKLHQEH-DDWIOCJRSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@@H]1C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18KNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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